Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-
Description
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- (IUPAC name: 2-hydroxy-6-[(8Z)-8-pentadecen-1-yl]benzoic acid), commonly referred to as Ginkgolic acid C15:1, is a phenolic acid derivative characterized by a salicylic acid backbone substituted with a 15-carbon alkyl chain containing a single double bond at the 8Z position. This compound is primarily isolated from Ginkgo biloba leaves and seed coats, where it contributes to the plant's defense mechanisms .
Properties
IUPAC Name |
2-hydroxy-6-pentadec-8-enylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h7-8,15,17-18,23H,2-6,9-14,16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVCZZLWZYHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327243 | |
| Record name | Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76261-14-8 | |
| Record name | Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40327243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- typically involves the extraction from natural sources such as ginkgo leaves or cashew nut shells. The extraction process includes solvent extraction followed by purification steps like chromatography to isolate the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained from natural sources. advancements in synthetic organic chemistry may allow for the development of more efficient synthetic routes in the future.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The double bonds in the pentadecenyl chain can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the meta position relative to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated pentadecenyl derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Anacardic acids have demonstrated antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. This suggests potential applications in developing new antibacterial agents .
- The compound has shown effectiveness as an antifungal agent, which can be beneficial in treating fungal infections.
- Anti-inflammatory Effects
- Antioxidant Properties
- Potential in Cancer Therapy
Agricultural Applications
- Pesticidal Properties
-
Plant Growth Regulation
- Anacardic acids can stimulate growth in certain plant species, suggesting their use as natural growth regulators in agriculture.
Cosmetic and Personal Care Products
Due to its antimicrobial and antioxidant properties, benzoic acid derivatives are increasingly being incorporated into cosmetic formulations. They help enhance skin health by providing protection against microbial infections and oxidative damage .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- involves its interaction with various molecular targets. It inhibits protein SUMOylation, a post-translational modification process, which can affect various cellular pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a broader class of 6-alkylsalicylic acids, which include anacardic acids, ginkgolic acids, and alkyl-resorcinols. Key structural variations among these compounds involve alkyl chain length, degree of unsaturation, and additional functional groups.
Table 1: Structural Comparison of Selected 6-Alkylsalicylic Acids
Physicochemical Properties
The hydrophobicity and solubility of these compounds are heavily influenced by their alkyl chains:
- Ginkgolic acid C15:1 has moderate solubility in organic solvents (e.g., chloroform, methanol) due to its unsaturated chain .
- Saturated derivatives (e.g., 2-hydroxy-6-pentadecylbenzoic acid) exhibit higher crystallinity and lower solubility compared to unsaturated analogues .
- Extraction Efficiency : Benzoic acid derivatives with longer alkyl chains (e.g., C15) have higher distribution coefficients (m) in emulsion liquid membranes, leading to faster extraction rates compared to shorter-chain acids like acetic acid .
Key Findings:
- Chain Length and Saturation :
- Toxicity: Quantitative structure-toxicity relationship (QSTR) models suggest that higher molecular connectivity indices (e.g., cross-factor JB = 0JA × 1JA) correlate with increased acute toxicity in mice .
Biological Activity
Benzoic acid, 2-hydroxy-6-(8-pentadecenyl)-, also known as 2-hydroxy-6-pentadecylbenzoic acid or ginkgolic acid C15:0, is a compound derived from Ginkgo biloba. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections will delve into the biological activities of this compound, supported by research findings and case studies.
- Molecular Formula : C22H36O3
- Molecular Weight : 348.52 g/mol
- CAS Number : 16611-84-0
- Structural Formula :
Antimicrobial Activity
Benzoic acid derivatives, including 2-hydroxy-6-(8-pentadecenyl)-, exhibit significant antimicrobial properties. Research indicates that this compound is effective against various bacterial strains. For instance:
| Bacterial Strain | Activity |
|---|---|
| Bacillus subtilis | Inhibited growth |
| Micrococcus roseus | Inhibited growth |
| Corynebacterium insidiosum | Inhibited growth |
| Sarcina lutea | Inhibited growth |
These findings suggest that the compound may serve as a natural preservative or therapeutic agent against bacterial infections .
Anti-inflammatory and Antioxidant Properties
The compound has demonstrated anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers. This activity is crucial in managing conditions such as arthritis and other inflammatory diseases.
- Case Study : A study on Ginkgo biloba extracts containing ginkgolic acids showed a reduction in inflammation markers in animal models of arthritis .
Anticancer Potential
Research has indicated that benzoic acid derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
- Research Findings :
- In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- The compound's ability to induce apoptosis was linked to its capacity to generate reactive oxygen species (ROS), leading to mitochondrial dysfunction .
The biological activities of benzoic acid, 2-hydroxy-6-(8-pentadecenyl)- can be attributed to its structural features:
- Hydroxyl Group : Contributes to antioxidant activity by scavenging free radicals.
- Alkyl Chain : Enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Studies indicate that the compound exhibits low toxicity levels at therapeutic doses, but further research is needed to fully understand its safety profile in long-term use .
Q & A
Q. What analytical methods are recommended to confirm the structural identity of 2-hydroxy-6-(8-pentadecenyl)benzoic acid?
To confirm the structure, researchers should employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can resolve the aromatic core (2-hydroxybenzoic acid) and the unsaturated aliphatic chain (8-pentadecenyl) by analyzing chemical shifts and coupling constants. For example, the double bond geometry (Z/E) in the side chain can be determined via NOESY correlations .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight and fragmentation patterns. For instance, the molecular ion [M-H]⁻ at m/z 345.24 (C22H34O3) confirms the molecular formula .
- Reference Standards : Compare retention times and spectral data with authenticated standards, such as Ginkgolic Acid (CAS 22910-60-7) .
Q. What are the primary biosynthetic pathways for 2-hydroxy-6-(8-pentadecenyl)benzoic acid in natural sources?
This compound is a derivative of anacardic acids , which are synthesized via:
- Shikimate Pathway : Produces the salicylic acid core (2-hydroxybenzoic acid) through intermediates like chorismic acid .
- Fatty Acid β-Oxidation : The unsaturated C15 side chain (8-pentadecenyl) is derived from palmitic acid via enzymatic desaturation (e.g., Δ8 desaturase) and β-oxidation shortening .
- In Vitro Synthesis : Lab-scale synthesis may involve Friedel-Crafts alkylation of salicylic acid with pre-functionalized alkenyl halides, though stereochemical control remains challenging .
Q. How can researchers ensure the purity of this compound in experimental studies?
Purity assessment requires:
- Reverse-Phase HPLC : Use C18 columns with UV detection (λ = 254 nm) to separate impurities. For example, Ginkgolic Acid (C15:1) shows a retention time of ~12.5 min under gradient elution (acetonitrile/water + 0.1% formic acid) .
- LC-MS Quantification : Compare peak areas against calibration curves of certified standards. Purity ≥98% is typical for research-grade material .
- Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., salts) by monitoring mass loss during heating (e.g., 20–300°C at 10°C/min) .
Advanced Research Questions
Q. How can structural isomerism in the aliphatic chain lead to data contradictions, and how can researchers resolve this?
The position and geometry of double bonds (e.g., 8Z vs. 8E) in the pentadecenyl side chain significantly alter bioactivity and chromatographic behavior. To resolve ambiguities:
- Gas Chromatography with Derivatization : Convert the acid to methyl esters and analyze using polar columns (e.g., DB-WAX) to separate geometric isomers .
- Tandem Mass Spectrometry (MS/MS) : Isolate fragment ions (e.g., m/z 265.18 from side-chain cleavage) and compare fragmentation pathways to reference spectra .
- Nuclear Overhauser Effect (NOE) : Confirm double bond geometry via NOESY cross-peaks between protons on adjacent carbons .
Q. How should researchers address discrepancies in reported antimicrobial activity across studies?
Variability in bioactivity data often stems from:
- Purity and Structural Heterogeneity : Impurities or mixed anacardic acid homologs (e.g., C15:1 vs. C17:2) can skew results. Validate samples via LC-MS and NMR .
- Assay Conditions : Use standardized protocols (e.g., broth microdilution for MIC determination) and control for solvent effects (e.g., DMSO concentration ≤1%) .
- Microbial Strain Variability : Test against reference strains (e.g., Staphylococcus aureus ATCC 25923) and include positive controls (e.g., ampicillin) .
Q. What methodologies optimize the isolation of 2-hydroxy-6-(8-pentadecenyl)benzoic acid from natural matrices like cashew nutshells?
Efficient extraction requires:
- Solvent Selection : Use non-polar solvents (hexane) for initial extraction, followed by polarity-guided fractionation (e.g., ethyl acetate for phenolic acids) .
- Stability Considerations : Avoid prolonged exposure to light and heat, which degrade unsaturated side chains. Store extracts at –20°C under nitrogen .
- Countercurrent Chromatography (CCC) : Achieve high-purity isolation using heptane/ethyl acetate/methanol/water solvent systems, which preserve labile unsaturated bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
